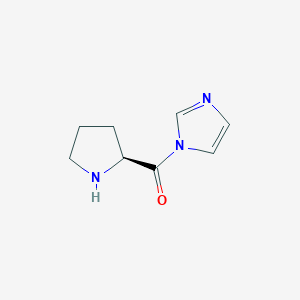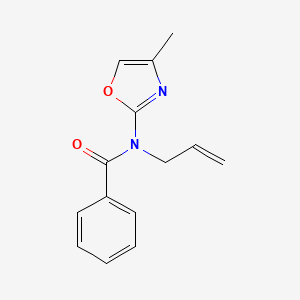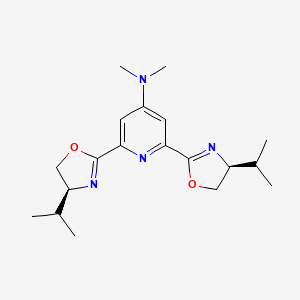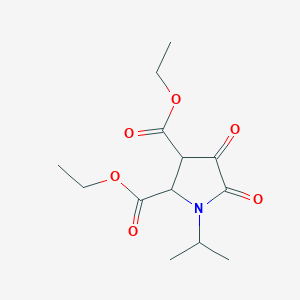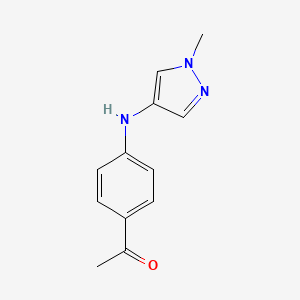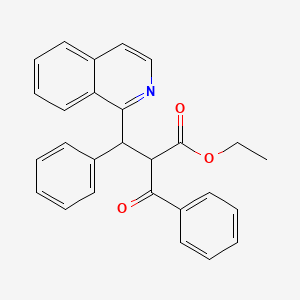
Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate is a complex organic compound with a molecular formula of C26H21NO3. This compound is known for its unique structure, which includes a benzoyl group, an isoquinoline moiety, and a phenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with isoquinoline under basic conditions to form an intermediate, which is then reacted with ethyl phenylacetate in the presence of a strong base like sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The isoquinoline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in nitro or halogenated derivatives.
Applications De Recherche Scientifique
Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate is used in various fields of scientific research:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The benzoyl and isoquinoline moieties are believed to play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate can be compared with similar compounds like ethyl 2-benzoyl-3-oxobutanoate and N-[(2-benzoyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture
Propriétés
Numéro CAS |
34008-40-7 |
|---|---|
Formule moléculaire |
C27H23NO3 |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
ethyl 2-benzoyl-3-isoquinolin-1-yl-3-phenylpropanoate |
InChI |
InChI=1S/C27H23NO3/c1-2-31-27(30)24(26(29)21-14-7-4-8-15-21)23(20-12-5-3-6-13-20)25-22-16-10-9-11-19(22)17-18-28-25/h3-18,23-24H,2H2,1H3 |
Clé InChI |
BBWZQZGGDBQMEA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C1=CC=CC=C1)C2=NC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



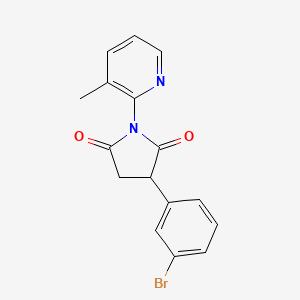
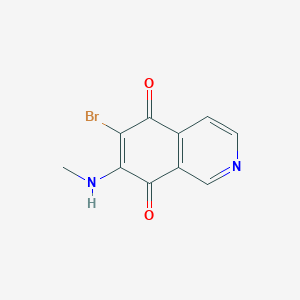
![Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881132.png)
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide](/img/structure/B12881135.png)
![2-Isopropylbenzo[d]oxazole](/img/structure/B12881142.png)
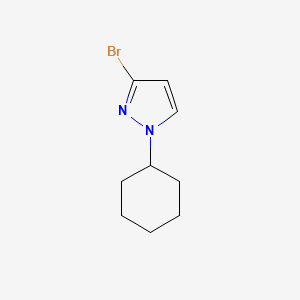

![5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12881155.png)
